(E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide
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Overview
Description
(E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide is a synthetic compound known for its potential biological activities It is characterized by the presence of a benzylidene group attached to an isonicotinohydrazide moiety, with hydroxy and methoxy substituents on the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydroxy and methoxy groups on the benzylidene ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide involves its interaction with molecular targets such as tyrosinase. The compound binds to the active site of tyrosinase, inhibiting its catalytic activity. This inhibition reduces the production of melanin, thereby exerting its effects on melanogenesis .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one: Known for its potent tyrosinase inhibitory activity.
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Another compound with strong tyrosinase inhibition properties.
Uniqueness
(E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups on the benzylidene ring, which contribute to its distinct biological activities. Its ability to inhibit tyrosinase effectively makes it a valuable compound for further research and potential therapeutic applications.
Biological Activity
(E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound is characterized by a benzylidene group attached to an isonicotinohydrazide moiety, featuring hydroxy and methoxy substituents on the benzylidene ring. The synthesis typically involves a condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and isonicotinohydrazide, usually carried out in ethanol under reflux conditions.
The primary mechanism of action for this compound involves its inhibition of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. By binding to the active site of tyrosinase, the compound effectively reduces melanin production, making it a candidate for applications in skin whitening and treating hyperpigmentation disorders.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it possesses potent antibacterial activity .
2. Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported range from 5 to 22 µM, indicating promising efficacy compared to standard chemotherapeutics like doxorubicin .
3. Tyrosinase Inhibition
The compound has been identified as a potent tyrosinase inhibitor, with studies showing that it can significantly reduce tyrosinase activity in vitro. This property is particularly relevant for developing treatments for conditions like vitiligo and other pigmentation disorders .
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of various derivatives, this compound was found to induce apoptosis in cancer cells through caspase-dependent pathways. This study highlighted its potential as a lead compound in cancer therapeutics .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity revealed that the compound effectively inhibited growth in several bacterial strains, with MIC values indicating strong activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
Comparative Analysis with Similar Compounds
When compared to similar compounds such as (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one, this compound shows unique structural features that enhance its biological activities. Its dual functionality as both a tyrosinase inhibitor and an antimicrobial agent sets it apart from other derivatives.
Compound Name | Tyrosinase Inhibition | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | High | Moderate | High |
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one | Moderate | Low | Moderate |
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-3-2-10(8-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQQOMZWDINTLN-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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